molecular formula C10H9NO2 B154331 6-Methyl-2,4-dihydroxyquinoline CAS No. 1677-44-7

6-Methyl-2,4-dihydroxyquinoline

Cat. No.: B154331
CAS No.: 1677-44-7
M. Wt: 175.18 g/mol
InChI Key: OXSZQTDCCMODLE-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dihydroxyquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of anthranilic acid with acetic anhydride followed by cyclization can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,4-dihydroxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methyl groups on the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

6-Methyl-2,4-dihydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.

    Medicine: Research has shown potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dihydroxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as DNA topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2,4-dihydroxyquinoline is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-hydroxy-6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZQTDCCMODLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715612
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-44-7
Record name 4-Hydroxy-6-methyl-2-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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